molecular formula C12H10O4 B12906954 3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one

3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one

Cat. No.: B12906954
M. Wt: 218.20 g/mol
InChI Key: UZLHPXPKYRQXJV-UITAMQMPSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one is an organic compound that features a fused benzodioxole ring and a dihydrofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable dihydrofuranone precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzodioxole structures.

    Dihydrofuranone derivatives: Molecules featuring the dihydrofuranone moiety.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one is unique due to its combined structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one

InChI

InChI=1S/C12H10O4/c13-12-9(3-4-14-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2/b9-5-

InChI Key

UZLHPXPKYRQXJV-UITAMQMPSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1COC(=O)C1=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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